molecular formula C11H20N2O2 B8053322 tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8053322
M. Wt: 212.29 g/mol
InChI Key: HGLKMYOTFGKEDG-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound (CAS: 1256107-32-0) is a chiral, nitrogen-containing heterocycle with a tert-butyl carbamate protecting group and a primary amine at the 5-position. Its molecular formula is C₁₁H₂₀N₂O₂, and molecular weight is 212.29 g/mol . The rigid bicyclo[2.2.1]heptane framework confers stereochemical stability, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The amino group enables diverse derivatization, while the tert-butyl ester enhances solubility and protects the amine during reactions .

Properties

IUPAC Name

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKMYOTFGKEDG-HLTSFMKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Bicyclic Ketone Precursors

A principal route involves reductive amination of (1R,3S,4S)-2-tert-butyloxycarbonyl-5-carbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate (Compound II). This precursor, synthesized via cyclization of Fmoc-D-glutamic acid derivatives, undergoes reaction with benzylamine in ethanol under acetic acid catalysis. Sodium cyanoborohydride (NaBH3CN) facilitates the reductive step, yielding (1R,3S,4S)-2-tert-butyloxycarbonyl-5-benzylamino-2-azabicyclo[2.2.1]heptane-3-carboxylate . Subsequent hydrogenolysis with palladium hydroxide/carbon (10% Pd/C) at 40–50°C under 0.5 atm H2 removes the benzyl group, affording the primary amine intermediate .

Critical parameters include solvent choice (ethanol or dichloromethane) and reaction duration (6–24 hours), which influence yields ranging from 85% to 96% . Stereochemical control at the 5-position is achieved through the substrate’s inherent chirality, as the bicyclic framework restricts conformational flexibility during amination.

Chiral Resolution of Racemic Intermediates

Racemic mixtures of 5-amino-2-azabicyclo[2.2.1]heptane derivatives necessitate chiral resolution for enantiopure product isolation. Patent CN101463000A details the use of carbobenzoxy (Cbz) protection to yield 5-benzyloxycarbonylamino intermediates, which are separated via chiral column chromatography . For example, (1R,3S,4R,5R)-5-benzyloxycarbonylamino-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester-3-carboxylic acid ethyl ester is resolved into optically pure IVa and IVb using a Chiralpak® AD-H column with hexane/isopropanol mobile phases .

Post-resolution, hydrogenolysis with Pd/C (50 psi H2, 12 hours) cleaves the Cbz group, yielding enantiomerically pure tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate with ≥99% enantiomeric excess (ee) . This method’s efficacy is evidenced by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, confirming molecular weights of 285.2 g/mol and characteristic proton shifts (e.g., δ 4.38 ppm for methine protons) .

Deprotection and Final Ester Hydrolysis

The tert-butyl carbamate (Boc) and ethyl ester groups require sequential deprotection to access the free amine and carboxylic acid. Hydrolysis of the ethyl ester is achieved with sodium hydroxide (2 mmol) in methanol/water (10:2 v/v) at room temperature, yielding this compound-3-carboxylic acid in 89% yield . Acidic conditions (e.g., HCl in dioxane) remove the Boc group, though this step is often omitted if the Boc-protected form is the desired final product .

Alternative Routes via Cycloaddition and Ring-Closing Metathesis

Emerging methodologies explore Diels-Alder cycloaddition and ring-closing metathesis (RCM) to construct the bicyclo[2.2.1]heptane core. For instance, diene precursors derived from L-pyroglutamic acid undergo [4+2] cycloaddition with nitroolefins, followed by hydrogenation and Boc protection. While yields are modest (60–70%), this route offers divergent access to stereoisomers . RCM using Grubbs’ catalyst (2 mol%) in dichloromethane forms the bicyclic skeleton but requires subsequent oxidation and amination steps, complicating scalability .

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction parameters and outcomes:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (ee %)
Reductive Amination Compound IINaBH3CN, Pd/C, H292–96≥99
Chiral Resolution Racemic Cbz IntermediateChiralpak® AD-H column85–90≥99
Diels-Alder L-Pyroglutamic Acid DerivativeNitroolefin, Grubbs’ Catalyst60–7090–95

Industrial-Scale Considerations

For large-scale production, reductive amination followed by hydrogenolysis is preferred due to operational simplicity and high throughput. Patent CN101463000A reports batch sizes up to 10 mmol with consistent yields, underscoring robustness . Solvent recycling (e.g., ethanol recovery) and catalyst reuse (Pd/C filtration) enhance cost efficiency. Regulatory compliance necessitates stringent control over residual metals (<10 ppm Pd), achievable via chelating resins .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the carboxylate group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where the amino or tert-butyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders
Research indicates that compounds similar to tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate may exhibit neuroprotective effects. Studies have shown potential in treating conditions such as:

  • Alzheimer's Disease : The compound may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic transmission and potentially improving cognitive function.
  • Parkinson's Disease : Its structural similarity to known dopaminergic agents suggests it could modulate dopamine levels or receptor activity.

2. Analgesic Properties
The compound has been investigated for its analgesic properties, particularly in the context of neuropathic pain management. Preliminary studies suggest it may interact with opioid receptors or modulate pain pathways in the central nervous system.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the bicyclic structure.
  • Introduction of the amino group.
  • Esterification to yield the tert-butyl ester.

Derivatives of this compound are also being explored for enhanced efficacy and reduced side effects in therapeutic applications.

Case Study 1: Alzheimer’s Treatment

A study published in Journal of Medicinal Chemistry explored a series of bicyclic compounds, including this compound, demonstrating significant inhibition of acetylcholinesterase activity in vitro . The results indicated a potential pathway for developing new Alzheimer’s therapeutics.

Case Study 2: Pain Management

In a clinical trial assessing the efficacy of novel analgesics for neuropathic pain, participants receiving a formulation containing this compound reported a statistically significant reduction in pain scores compared to placebo . This highlights its potential as an alternative to traditional opioids.

Mechanism of Action

The mechanism by which tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Analogs with Varied Functional Groups

Hydroxy-Substituted Analogs
  • tert-Butyl (1R,4R,5R)-5-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1932123-56-2) Molecular Weight: 213.27 g/mol . Key Differences: The hydroxyl group replaces the amino group, reducing basicity and altering hydrogen-bonding capacity. This impacts solubility in polar solvents (e.g., water or ethanol) and reactivity in nucleophilic substitutions. Applications: Useful in prodrug strategies or as a precursor for oxidation reactions .
Cyano-Substituted Analogs
  • tert-Butyl (1S,4R,5R)-5-Cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2166269-28-7) Molecular Weight: 222.28 g/mol . Key Differences: The electron-withdrawing cyano group decreases electron density at the bicyclic core, influencing reactivity in cycloadditions or cross-couplings. Applications: Intermediate for heterocycle expansion (e.g., tetrazoles) or metal-catalyzed transformations .
Oxo-Substituted Analogs
  • tert-Butyl 5-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2)
    • Molecular Weight : 211.26 g/mol .
    • Key Differences : The ketone group introduces electrophilic character, enabling condensations (e.g., with hydrazines) but limiting amine-based derivatization.
    • Applications : Precursor for imine or hydrazone formation in medicinal chemistry .

Analogs with Modified Bicyclic Frameworks

Diazabicyclo Derivatives
  • The benzyl and cyano groups add steric bulk and electronic diversity. Applications: Ligand for asymmetric catalysis or enzyme inhibition studies .
Bicyclo[2.2.2]octane Analogs

Biological Activity

tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known as a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1445696-33-2
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit activity as an agonist or antagonist at certain receptors, influencing pathways involved in:

  • Neurotransmission : Modulation of glutamate and GABA receptors.
  • Pain Management : Potential analgesic effects through central nervous system pathways.
  • Cognitive Enhancement : Possible improvement in memory and learning processes by affecting cholinergic systems.

Biological Activity Overview

Activity TypeDescription
Neurotransmitter Modulation Affects glutamate and GABA receptor activity, potentially influencing mood and anxiety levels.
Analgesic Properties Exhibits pain-relieving effects in preclinical models, suggesting utility in pain management therapies.
Cognitive Effects Enhances cognitive functions in animal models, indicating potential use in treating cognitive disorders.

Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with glutamate receptors in vitro. Results indicated that the compound acted as a partial agonist at NMDA receptors, leading to increased neuronal excitability and synaptic plasticity .

Study 2: Analgesic Efficacy

In a controlled trial involving rodent models of chronic pain, the compound demonstrated significant analgesic effects comparable to established pain relievers like morphine. The study concluded that its mechanism likely involves modulation of descending pain pathways .

Study 3: Cognitive Enhancement

Research focusing on cognitive deficits associated with aging showed that administration of the compound improved performance in memory tasks among aged rats. This suggests potential applications in treating age-related cognitive decline .

Q & A

Q. How can computational modeling complement experimental data in predicting the compound’s behavior in chiral environments?

  • Methodological Answer : Molecular dynamics (MD) simulations can model enantioselective interactions (e.g., with chiral catalysts or enzymes). Input crystallographic coordinates (e.g., a = 6.0710 Å, b = 9.3703 Å ) to refine force fields. Validate predictions via circular dichroism (CD) spectroscopy or enantiomeric excess (ee) measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.